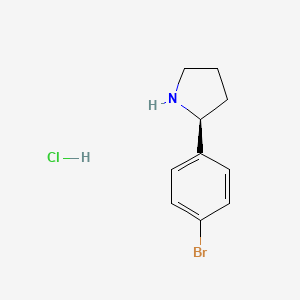

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride

説明

特性

IUPAC Name |

(2S)-2-(4-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKFCHQDGBJUIU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-2-(4-Bromophenyl)pyrrolidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride, a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. We will delve into its chemical identity, stereoselective synthesis strategies, applications, and essential analytical and safety data, offering field-proven insights into its practical use.

Core Compound Identity and Physicochemical Properties

This compound is a chiral secondary amine salt. The pyrrolidine ring, a ubiquitous motif in pharmaceuticals and natural products, is substituted at the C2 position with a 4-bromophenyl group.[1][2] The "(S)" designation defines the absolute stereochemistry at the chiral center, which is critical for its application in stereoselective processes and for its specific interactions with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions.

The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), significantly expanding its synthetic utility.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Chemical Name | This compound | Internal |

| Synonyms | (2S)-2-(4-Bromophenyl)pyrrolidine HCl | Internal |

| CAS Number | 1860947-01-8 | Internal |

| Molecular Formula | C₁₀H₁₃BrClN | Internal |

| Molecular Weight | 262.57 g/mol | Internal |

| Appearance | Typically an off-white to white solid/powder | Internal |

| Storage | Sealed in a dry environment at room temperature | Internal |

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure 2-arylpyrrolidines is a key challenge where the control of the C2 stereocenter is paramount. The choice of synthetic route is often a balance between efficiency, scalability, and stereochemical purity. Below are two authoritative strategies applicable to the synthesis of the target compound.

Strategy 1: Biocatalytic Asymmetric Reduction (Green Chemistry Approach)

This modern approach leverages the high stereoselectivity of enzymes. The key step is the asymmetric reduction of a cyclic imine precursor, 2-(4-bromophenyl)-1-pyrroline, using an imine reductase (IRED) enzyme. This method is highly valued for its exceptional enantioselectivity (often >99% ee) and its operation under mild, environmentally benign aqueous conditions.

Causality: The enzyme's chiral active site binds the imine substrate in a specific orientation. The hydride, delivered from a cofactor like NADPH (regenerated in situ using a glucose/glucose dehydrogenase system), is directed to only one face of the imine C=N bond, leading to the formation of the desired (S)-enantiomer. The choice of a specific IRED (e.g., from Streptomyces) dictates the resulting stereochemistry.[3]

Caption: Biocatalytic route to (S)-2-(4-bromophenyl)pyrrolidine HCl.

Representative Protocol (Biocatalytic Reduction):

-

Bioreactor Setup: To a buffered aqueous solution (e.g., potassium phosphate, pH 7.5), add glucose, NADP⁺, and glucose dehydrogenase (GDH) for cofactor regeneration.

-

Enzyme Addition: Introduce the selected (S)-selective imine reductase (IRED) enzyme.

-

Substrate Addition: Add the precursor, 2-(4-bromophenyl)-1-pyrroline, dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring conversion by HPLC or GC.

-

Work-up: Upon completion, basify the mixture and extract the free base product with an organic solvent such as ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.

-

Isolation: Collect the solid this compound by filtration, wash with cold solvent, and dry under vacuum.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This classic chemical approach utilizes a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. A common strategy involves the diastereoselective addition of a Grignard reagent to an imine derived from a chiral precursor, such as (R)-phenylglycinol.[4]

Causality: The chiral auxiliary (in this case, derived from (R)-phenylglycinol) forms a rigid cyclic intermediate. The steric bulk of the auxiliary effectively blocks one face of the reactive iminium ion, forcing the incoming nucleophile (a Grignard reagent) to attack from the less hindered face. This results in a product with a specific, predictable stereochemistry. The auxiliary is then cleaved and can be recovered.

Applications in Drug Discovery and Asymmetric Catalysis

The true value of this compound lies in its utility as a versatile chiral scaffold. Its structure is a privileged motif in modern chemistry.[1][2]

As a Chiral Building Block in Medicinal Chemistry

The compound serves as a starting point for the synthesis of more complex, biologically active molecules. The pyrrolidine nitrogen can be functionalized, and the bromophenyl group can be elaborated via cross-coupling, allowing for the rapid generation of a library of diverse compounds for screening. For example, derivatives of similar aryl-substituted heterocycles are key intermediates in the synthesis of drugs like the antihistamine fexofenadine.[5] Pyrrolidine derivatives have also been investigated as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a target for treating inflammation and pain.

Caption: Diversification pathways from the core scaffold.

As a Precursor for Chiral Ligands and Organocatalysts

The chiral pyrrolidine framework is central to many of the most successful organocatalysts and ligands in asymmetric synthesis.[1] The (S)-2-arylpyrrolidine motif is a key component of catalysts used for enantioselective epoxidations, Michael additions, and aldol reactions.[2][6] The compound can be derivatized, for example, by attaching phosphine groups to the nitrogen or aryl ring, to create novel PNNP ligands for iron-catalyzed asymmetric transfer hydrogenation of ketones.[7]

Expected Analytical Profile

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The four aromatic protons on the 4-bromophenyl ring will appear as a characteristic AA'BB' system, typically seen as two distinct doublets between δ 7.2-7.8 ppm.[8] The proton at the C2 chiral center (adjacent to both the nitrogen and the phenyl ring) will likely be a multiplet around δ 4.5-5.0 ppm. The four methylene protons (C3, C4, C5) of the pyrrolidine ring will appear as complex multiplets between δ 1.8-3.5 ppm. The N-H protons (as -NH₂⁺-) will be broad signals, often downfield.[9][10]

-

¹³C NMR (Carbon NMR): The spectrum should show 10 distinct carbon signals. The aromatic carbons will appear in the δ 120-145 ppm region, with the carbon attached to the bromine (C4') being distinct. The chiral C2 carbon is expected around δ 60-70 ppm, while the other pyrrolidine carbons will be in the aliphatic region (δ 25-55 ppm).[8][9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to C₁₀H₁₂BrN. The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Chiral HPLC: To confirm enantiomeric purity (ee%), the compound should be analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (typically a hexane/isopropanol mixture).

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement(s) | Description | Precautionary Measures |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Zhang et al. (2020). Synthesis of chiral 2-aryl-substituted pyrrolidine derivatives by two imine reductases (IREDs). Recent Advances in the Synthesis of Pyrrolidines.[3]

-

Kelleher, T. et al. (2015). Asymmetric Michael addition reaction between nitroalkenes and 1,3-dicarbonyl compounds. Request PDF.[11]

-

Bar-Sinai, A. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.[1]

-

CN104292143A - 2-(4-bromine benzyl) pyrrolidine preparation method. Google Patents.[12]

-

US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Google Patents.[13]

-

Results obtained using chiral pyrrolidine-containing organocatalysts. ResearchGate.[6]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[14]

-

Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. PMC.[15]

-

EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.[16]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[2]

-

Improving yield of graphene oxide catalysed n-heterocyclization of amines. The Royal Society of Chemistry.[9]

-

WO 2018/183936 A1 - COMPOUNDS AND METHODS USEFUL FOR TREATING OR PREVENTING CANCERS. Broad Institute.[17]

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate.[10]

-

Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses.[18]

-

Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. Sci-Hub.[7]

-

Recent advances in organocatalytic atroposelective reactions. Beilstein Journals.[19]

-

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap.[5]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org.[20]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.[4]

-

Synthesis and biological evaluation of pyrrolidine amide derivatives as NAAA inhibitors. RSC Publishing.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.[21]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.[8]

-

Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. PubMed.[22]

-

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride. PubChem.[23]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric organocatalysis by chiral Brønsted bases: implications and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN104292143A - 2-(4-bromine benzyl) pyrrolidine preparation method - Google Patents [patents.google.com]

- 13. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 17. broadinstitute.org [broadinstitute.org]

- 18. orgsyn.org [orgsyn.org]

- 19. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]

- 20. preprints.org [preprints.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2 | CID 49760515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of (S)-2-(4-Bromophenyl)pyrrolidine HCl

An In-Depth Technical Guide to (S)-2-(4-Bromophenyl)pyrrolidine HCl for Researchers and Drug Development Professionals

Executive Summary

(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure combines a stereodefined pyrrolidine ring, a common scaffold in numerous biologically active compounds, with a brominated phenyl group that serves as a versatile handle for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its synthesis and characterization, insights into its applications in drug discovery, and essential safety guidelines. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry, emphasizing the scientific rationale behind its use and analysis.

Introduction to a Versatile Chiral Building Block

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a privileged scaffold in pharmaceutical sciences.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a cornerstone in the design of compounds targeting the central nervous system (CNS), viral diseases, and more.[1][3] The specific enantiomer, (S)-2-(4-Bromophenyl)pyrrolidine, provides a fixed stereochemistry at a key substitution point, which is critical for achieving selective interactions with biological targets.

This compound is supplied as a hydrochloride (HCl) salt, which enhances its stability, crystallinity, and solubility in aqueous media, facilitating its handling and use in various experimental settings. The presence of a bromine atom on the phenyl ring is of particular strategic importance, opening avenues for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the aryl moiety to optimize potency, selectivity, and pharmacokinetic properties during lead optimization.

Physicochemical Properties and Structural Data

A precise understanding of the molecular and physical properties of (S)-2-(4-Bromophenyl)pyrrolidine HCl is fundamental for its effective use. The key data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrClN | [4][5][6] |

| Molecular Weight | 262.57 g/mol | [4][6][7] |

| IUPAC Name | (2S)-2-(4-bromophenyl)pyrrolidine;hydrochloride | N/A |

| CAS Number | 1860947-01-8 | [4] |

| Appearance | Typically a solid | [6] |

| Canonical SMILES | C1CC2=CC=C(C=C2)Br.Cl | N/A |

The molecular weight is calculated based on the chemical formula C₁₀H₁₂BrN for the free base (226.11 g/mol ) and the addition of hydrogen chloride (36.46 g/mol ).[8] The "(S)" designation indicates the specific stereoconfiguration at the C2 position of the pyrrolidine ring, which is the sole chiral center in the molecule.

Synthesis and Characterization

The synthesis of chiral 2-aryl-substituted pyrrolidines is a well-established area of organic chemistry.[9] A common and reliable method involves the reductive amination of a suitable keto-precursor, which can be followed by salt formation.

Synthetic Strategy: A Representative Workflow

The following diagram illustrates a logical and widely applicable two-step workflow for the synthesis of the target compound, starting from 4-(4-bromophenyl)-4-oxobutanoic acid. The first step involves a reductive amination to form the chiral pyrrolidone, followed by reduction of the lactam and subsequent salt formation.

Caption: A representative synthetic workflow for (S)-2-(4-Bromophenyl)pyrrolidine HCl.

Experimental Protocol: Synthesis (Illustrative)

This protocol is a conceptual, step-by-step methodology based on established chemical principles for pyrrolidine synthesis.[10]

Step 1: Synthesis of (S)-5-(4-bromophenyl)pyrrolidin-2-one

-

To a stirred solution of 4-(4-bromophenyl)-4-oxobutanoic acid in a suitable solvent (e.g., methanol), add a chiral amine (e.g., (S)-α-methylbenzylamine) at room temperature.

-

Stir the mixture for 1-2 hours to facilitate imine formation.

-

Cool the reaction to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and adjust the pH to ~2 with aqueous HCl. This will induce cyclization to the lactam.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric lactams via column chromatography. The chiral auxiliary can then be removed under hydrogenolysis conditions.

Step 2: Reduction to (S)-2-(4-Bromophenyl)pyrrolidine

-

In an inert atmosphere (e.g., argon), add the purified (S)-5-(4-bromophenyl)pyrrolidin-2-one to a flask containing a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate to yield the crude free base, (S)-2-(4-Bromophenyl)pyrrolidine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of HCl (e.g., 2 M in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Characterization Protocol

Validation of the final product's identity, purity, and stereochemistry is paramount.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Used to confirm the overall structure. Expect characteristic signals for the aromatic protons (in the 7.0-7.5 ppm range), the methine proton at C2 (around 4.0-4.5 ppm), and the aliphatic protons of the pyrrolidine ring (typically 1.5-3.5 ppm).

-

¹³C NMR : Confirms the number of unique carbon environments, including the brominated aromatic carbon.[8]

-

-

Mass Spectrometry (MS) :

-

Determines the molecular weight of the free base. A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two major peaks (M+ and M+2) of nearly equal intensity. The monoisotopic mass of the free base is 225.0153 Da.[11]

-

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) :

-

Essential for confirming the enantiomeric purity (enantiomeric excess, ee). The sample is run on a chiral stationary phase, and the retention time is compared against a racemic or opposite enantiomer standard.

-

Applications in Drug Discovery and Development

The utility of (S)-2-(4-Bromophenyl)pyrrolidine HCl stems from its dual functionality as a chiral scaffold and a modifiable synthetic handle.

Role as a Core Scaffold

The pyrrolidine nucleus is a key component in a vast array of approved drugs, particularly those targeting the CNS. For example, it is the basis for racetam compounds (e.g., levetiracetam) used in the treatment of epilepsy.[12] The defined (S)-stereochemistry of this building block allows for precise orientation of substituents, which is crucial for achieving high-affinity and selective binding to protein targets like enzymes or receptors.

The 4-Bromophenyl Group as a Synthetic Handle

The true synthetic power of this molecule lies in the 4-bromophenyl group. It is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling : Reaction with boronic acids/esters to introduce new aryl or alkyl groups.

-

Heck Coupling : Reaction with alkenes.

-

Buchwald-Hartwig Amination : Formation of new C-N bonds.

-

Sonogashira Coupling : Reaction with terminal alkynes.

This versatility allows for the rapid generation of diverse libraries of compounds from a single advanced intermediate, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.

Logical Workflow in a Lead Optimization Campaign

Caption: Use of the building block in a parallel synthesis approach for SAR exploration.

Safety and Handling

(S)-2-(4-Bromophenyl)pyrrolidine HCl and its parent acid, HCl, are corrosive and require careful handling in a well-ventilated area, preferably a fume hood.[13][14] Always consult the specific Safety Data Sheet (SDS) before use.

General Precautions :

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16][17]

-

Storage : Store in a cool, dry place in a tightly sealed container.[16][17]

-

First Aid :

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[14][15] |

| Acute Toxicity | May be harmful if swallowed or inhaled.[17] |

| Respiratory Irritation | May cause respiratory irritation.[13][15] |

Conclusion

(S)-2-(4-Bromophenyl)pyrrolidine HCl is a high-value chemical tool for drug discovery and development. Its well-defined stereochemistry, combined with a synthetically versatile bromophenyl group, makes it an ideal starting point for the creation of focused compound libraries. By leveraging established synthetic methodologies and adhering to strict safety protocols, researchers can effectively utilize this building block to develop novel therapeutics with optimized biological profiles.

References

-

PubChem. 2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride. Retrieved from [Link]

-

Lead Sciences. (S)-2-(4-Bromophenyl)piperidine hydrochloride. Retrieved from [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubChemLite. 2-(4-bromophenyl)pyrrolidine (C10H12BrN). Retrieved from [Link]

-

PubChemLite. 2-(4-bromo-2-chlorophenyl)pyrrolidine hydrochloride (C10H11BrClN). Retrieved from [Link]

-

PubChemLite. 2-(4-bromophenyl)-1-methylpyrrolidine (C11H14BrN). Retrieved from [Link]

-

Wikipedia. Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin. Retrieved from [Link]

-

PubMed. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Retrieved from [Link]

-

Chemsrc. CAS#:1187930-57-9 | 2-(4-Bromophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. (2S)-2-(4-BROMOPHENYL)PYRROLIDINE HCl | 1860947-01-8 [chemicalbook.com]

- 5. (S)-2-(2-Bromophenyl)pyrrolidine hydrochloride [cymitquimica.com]

- 6. 1-(3-Bromophenyl)pyrrolidine, HCl | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1187930-57-9|2-(4-Bromophenyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 8. (S)-2-(4-BROMOPHENYL)PYRROLIDINE(1189152-82-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. PubChemLite - 2-(4-bromophenyl)pyrrolidine (C10H12BrN) [pubchemlite.lcsb.uni.lu]

- 12. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. Page loading... [wap.guidechem.com]

- 17. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Stereochemistry of 2-Aryl-Substituted Pyrrolidine Derivatives

Abstract

The 2-aryl-substituted pyrrolidine motif is a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, five-membered ring structure, combined with the stereogenic center at the C2 position, provides a valuable scaffold for creating compounds with specific three-dimensional orientations necessary for potent and selective biological activity.[1] This guide offers a comprehensive exploration of the stereochemistry of these vital derivatives, intended for researchers, chemists, and professionals in drug development. We will delve into the fundamental principles of their stereoisomerism, dissect state-of-the-art stereoselective synthetic strategies, and provide a practical framework for the robust characterization of their stereochemistry. The narrative emphasizes the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

The Strategic Importance of Stereochemistry in 2-Aryl-Pyrrolidines

The pyrrolidine ring is a privileged structure, ranking as one of the most predominant nitrogen heterocycles in pharmaceuticals approved by the U.S. FDA.[2][3] Its significance extends to its presence in numerous alkaloids and other bioactive natural products.[1][4] When substituted with an aryl group at the C2 position, a chiral center is created, giving rise to enantiomers that can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The precise control over this stereocenter is therefore not merely an academic exercise but a critical necessity in the development of safe and effective therapeutics.[5] Molecules like Rolipram (antidepressant) and various developmental candidates for neurological and oncological targets underscore the therapeutic potential locked within specific stereoisomers of this scaffold.[1][6]

Foundational Principles of Stereoselective Synthesis

Achieving stereocontrol in the synthesis of 2-aryl-pyrrolidines is the primary challenge. The choice of strategy is dictated by factors such as the desired absolute configuration, the need for diastereoselectivity in polysubstituted systems, scalability, and economic viability. Modern synthetic chemistry offers a powerful toolkit to address this challenge, which can be broadly categorized into several key approaches.

The Chiral Pool: Nature's Starting Blocks

The use of naturally occurring chiral molecules, or the "chiral pool," is a time-honored and robust strategy. Amino acids like L-proline and L-pyroglutamic acid are common starting materials, providing a pre-defined stereocenter that can be elaborated into the target molecule.[4][7]

-

Causality of Choice: This approach is inherently attractive because the absolute stereochemistry of the starting material is known, eliminating the need for chiral resolutions or asymmetric induction steps. It is often reliable and scalable. However, the synthetic sequences can be lengthy, and only one enantiomer of the starting material may be readily available or affordable, limiting access to the full stereochemical landscape.[7]

Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective transformation. The auxiliary is then removed, having imparted its chirality to the product. Among the most successful and widely used auxiliaries for amine synthesis are the enantiopure tert-butanesulfinamides, pioneered by Ellman.[8]

-

Expertise in Action: The diastereoselective addition of Grignard or organolithium reagents to a γ-chloro N-tert-butanesulfinyl imine is a powerful method for generating 2-substituted pyrrolidines.[9] The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, forcing the incoming nucleophile to attack from the less hindered face. This creates a new stereocenter with a predictable configuration relative to the sulfur atom. Subsequent intramolecular cyclization and removal of the auxiliary yields the enantiomerically enriched pyrrolidine.[9][10] The choice of reducing agent in related reductive cyclizations can also determine the final stereochemical outcome.[10]

Table 1: Comparison of Stereoselective Synthetic Strategies

| Strategy | Core Principle | Typical Stereocontrol | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Pool | Use of naturally chiral starting materials. | Excellent (pre-defined) | High reliability, known absolute configuration. | Limited availability of both enantiomers, potentially long synthetic routes.[7] |

| Chiral Auxiliary | Temporary covalent bonding of a chiral moiety. | >95:5 dr | High predictability, access to both enantiomers. | Stoichiometric use of chiral material, requires extra protection/deprotection steps.[8][9] |

| Asymmetric Catalysis | Use of a substoichiometric chiral catalyst. | 90-99% ee | High efficiency, atom economy, catalytic nature. | Catalyst development can be challenging, optimization required for each substrate.[11][12] |

Asymmetric Catalysis: The Modern Powerhouse

Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product is the pinnacle of elegant and efficient synthesis.

-

Organocatalysis: Proline and its derivatives, particularly diarylprolinol silyl ethers, are exceptional organocatalysts for asymmetric reactions.[13] They operate by forming chiral enamines or iminium ions with substrates, which then react in a highly stereocontrolled manner. Domino reactions, such as aza-Michael/aldol cascades, can construct highly functionalized pyrrolidinones with multiple contiguous stereocenters in a single operation.[14]

-

Transition Metal Catalysis: Chiral complexes of metals like copper, palladium, and iridium are adept at catalyzing a wide range of enantioselective transformations.[12] A notable example is the copper-catalyzed intramolecular hydroamination of aminoalkenes, which provides a direct route to α-arylpyrrolidines with excellent enantioselectivity.[12]

-

Biocatalysis: Enzymes, nature's catalysts, offer unparalleled selectivity under mild conditions. Imine reductases (IREDs) have emerged as powerful tools for the asymmetric reduction of cyclic imines to produce chiral 2-aryl-substituted pyrrolidines, often with near-perfect enantioselectivity (>99% ee).[11]

A Validated Framework for Stereochemical Characterization

The synthesis of a chiral molecule is incomplete without rigorous confirmation of its stereochemistry. A multi-pronged analytical approach is essential for unambiguous structure elucidation and quality control.

Determining Enantiomeric Purity: Chiral Chromatography

-

Core Directive: The first step is to quantify the enantiomeric excess (ee%). Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the workhorse techniques.[]

-

Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.

-

Method Development: Screen various mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to achieve baseline separation of the enantiomers.

-

Quantification: Integrate the peak areas of the two enantiomers. The ee% is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100.

-

-

Trustworthiness: A racemic standard (a 50:50 mixture) must be run to confirm that both enantiomers are detected and that the peaks are correctly assigned.

Determining Relative Stereochemistry: NMR Spectroscopy

For pyrrolidines with more than one stereocenter, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is invaluable for determining the relative arrangement of substituents (e.g., cis vs. trans).

-

Expert Insight: An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. In a 2,5-disubstituted pyrrolidine, a strong NOE between the protons at C2 and C5 indicates they are on the same face of the ring (cis). The absence of this NOE suggests a trans relationship.[] 2D NOESY or ROESY experiments are the most robust methods for this analysis.[16]

Determining Absolute Configuration: The Unambiguous Assignment

Assigning the absolute (R/S) configuration is the final and most crucial step.

-

The Gold Standard: Single Crystal X-Ray Diffraction: If a high-quality single crystal can be grown, X-ray diffraction provides an unambiguous 3D structure of the molecule, directly revealing both its relative and absolute stereochemistry.[] The Flack parameter is a critical value in the crystallographic refinement that confirms the absolute structure assignment with high confidence.

-

When Crystals Aren't Available: Mosher's Acid Analysis: This is a classic NMR-based method. The chiral pyrrolidine is derivatized with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a pair of diastereomeric amides.[10] The anisotropic effect of the Mosher's acid phenyl ring causes different chemical shifts for nearby protons in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced.[10][]

-

Detailed Protocol (Mosher's Amide Formation):

-

Dissolve the enantiopure 2-aryl-pyrrolidine (1.0 equiv.) in dry dichloromethane (DCM).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equiv.).

-

In separate vials, add (R)-Mosher's acid chloride (2.5 equiv.) to one and (S)-Mosher's acid chloride to another.

-

Allow the reactions to proceed at room temperature for 16 hours.[10]

-

Purify the resulting diastereomeric amides by column chromatography.

-

Acquire high-resolution ¹H NMR spectra for both diastereomers and compare the chemical shifts of the protons on the pyrrolidine ring to determine the Δδ values.

-

-

-

Chiroptical Methods: ECD and VCD: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light.[] These experimental spectra are compared to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[17] This method is particularly powerful for oils or non-crystalline solids.[]

Conclusion and Future Perspectives

The stereoselective synthesis and characterization of 2-aryl-substituted pyrrolidines are mature fields, yet they continue to evolve. The drive for greater efficiency and sustainability is pushing the boundaries of asymmetric catalysis, with biocatalysis and C-H functionalization strategies offering exciting new avenues for streamlined synthesis.[3][11] Concurrently, advancements in computational chemistry are making chiroptical methods like ECD and VCD more accessible and reliable for absolute configuration assignment. For professionals in drug discovery, a deep, mechanistic understanding of these synthetic and analytical tools is not just beneficial—it is essential for navigating the complex path from a promising molecular scaffold to a life-changing therapeutic agent.

References

-

Deloisy, S., Tietgen, H., & Kunz, H. (2000). Stereoselective Synthesis of 2-Substituted Pyrrolidines. Collection of Czechoslovak Chemical Communications, 65(5), 816–828. [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

-

Tukhvatshin, R. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6614. [Link]

-

de la Torre, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(5), 1029. [Link]

-

den Hartog, T., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3173-3175. [Link]

-

An, X.-D., & Xiao, J. (2021). Organocatalytic Cascade β-Functionalization/Aromatization of Pyrrolidines via Double Hydride Transfer. Organic Letters, 22(4), 1435-1440. [Link]

-

Sá, F. P., et al. (2018). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]

-

Lazib, Y., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(7), 974-988. [Link]

-

Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines. ResearchGate. [Link]

-

Lazib, Y., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Selected natural products and pharmaceuticals containing chiral 2-substituted pyrrolidine and piperidine units. ResearchGate. [Link]

-

Lüber, S., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(11), 7594-7602. [Link]

-

Schmermund, L., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 22(9), 3542-3546. [Link]

-

De Lamo, V., et al. (2008). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (43), 5502-5504. [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. [Link]

-

Dalpozzo, R. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(2), 834. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Zultanski, S. L., & Stahl, S. S. (2016). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. Journal of the American Chemical Society, 138(20), 6392-6395. [Link]

-

Sajzew, M., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(24), 7489. [Link]

-

Wang, H., et al. (2020). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 5(1), 117-122. [Link]

-

Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Synfacts. [Link]

-

Alcudia, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 558–567. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 618(7964), 296-302. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1253492. [Link]

-

Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications. [Link]

-

HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. [Link]

-

Alcudia, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 558-567. [Link]

-

Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 834-837. [Link]

-

Reddy, R. S., et al. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(17), 3813–3816. [Link]

-

Wang, W., et al. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. European Journal of Organic Chemistry, 2014(12), 2519-2523. [Link]

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to Chiral Pyrrolidines as Organocatalysts in Asymmetric Synthesis

Abstract

The ascent of asymmetric organocatalysis has marked a paradigm shift in modern synthetic chemistry, offering a powerful, metal-free alternative for the construction of chiral molecules. Within this domain, chiral pyrrolidine derivatives have unequivocally established themselves as a "privileged" scaffold. Their remarkable efficiency, stereocontrol, and operational simplicity have made them indispensable tools for researchers, particularly in the pharmaceutical and drug development sectors where enantiopurity is paramount. This technical guide provides an in-depth exploration of the core principles, mechanistic intricacies, and field-proven applications of chiral pyrrolidine-based organocatalysts. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind catalyst selection, reaction optimization, and procedural design. It serves as a comprehensive resource for scientists aiming to harness the full potential of these transformative catalysts in the synthesis of complex molecular architectures.

Introduction: The Rise of a Privileged Catalyst Class

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a structural motif frequently encountered in natural products, pharmaceuticals, and bioactive compounds.[1] Its prevalence is due in part to its unique conformational properties and its ability to serve as a robust chiral scaffold. The modern era of pyrrolidine-based organocatalysis was ignited by seminal reports in the early 2000s on the use of the simple amino acid L-proline to catalyze intermolecular aldol reactions with significant enantioselectivity.[2] This discovery, a renaissance of the earlier intramolecular Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated that a small, chiral organic molecule could mimic the function of complex aldolase enzymes.[2]

Since these foundational studies, the field has expanded dramatically. The limitations of proline, such as its modest solubility and sometimes high catalyst loadings, spurred the development of more sophisticated derivatives. A major breakthrough came in 2005 with the independent introduction of diarylprolinol silyl ethers by the Jørgensen and Hayashi groups.[2] These catalysts exhibited superior reactivity and selectivity across a broader range of transformations, solidifying the role of chiral pyrrolidines as a cornerstone of organocatalysis.

This guide will dissect the fundamental activation modes employed by these catalysts, provide detailed protocols for their application in key asymmetric transformations, and showcase their strategic implementation in the synthesis of medicinally relevant compounds.

Core Mechanistic Principles: The Dual Modes of Activation

The efficacy of chiral pyrrolidine catalysts stems from their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, thereby activating them towards nucleophilic or electrophilic attack. This activation occurs primarily through two distinct, yet related, catalytic cycles: Enamine Catalysis and Iminium Catalysis .

Enamine Catalysis: Activating the Nucleophile

Enamine catalysis is the primary mechanism for reactions where the carbonyl compound acts as a nucleophile, such as in the α-functionalization of aldehydes and ketones. The cycle begins with the condensation of a chiral secondary amine catalyst (e.g., proline or a diarylprolinol silyl ether) with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst ensures that the enamine is formed in an enantiomerically enriched fashion.

The increased energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine, compared to the corresponding enol or enolate, renders it highly nucleophilic. This chiral enamine then attacks an electrophile (E+), such as an aldehyde in an aldol reaction or a nitroolefin in a Michael addition. The steric environment created by the catalyst's chiral scaffold directs this attack to one face of the electrophile, establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the functionalized carbonyl product.

Caption: The Enamine Catalysis cycle activates carbonyl compounds as nucleophiles.

Iminium Catalysis: Activating the Electrophile

Conversely, when an α,β-unsaturated carbonyl compound needs to act as an electrophile, the iminium catalysis pathway is engaged. The chiral secondary amine catalyst condenses with the α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.

This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, significantly enhancing its electrophilicity. A nucleophile (Nu-) can then attack the β-position of this activated iminium ion. The bulky chiral scaffold of the catalyst effectively shields one face of the iminium ion, forcing the nucleophile to attack from the less sterically hindered face, thereby controlling the enantioselectivity of the C-C bond formation. Hydrolysis of the resulting enamine intermediate liberates the product and regenerates the catalyst. This activation mode is central to reactions like asymmetric Diels-Alder and Friedel-Crafts alkylations.

Caption: The Iminium Catalysis cycle activates α,β-unsaturated carbonyls as electrophiles.

A Comparative Overview of Key Pyrrolidine Organocatalysts

The evolution from simple proline to highly engineered derivatives reflects a drive for greater efficiency, broader substrate scope, and milder reaction conditions. The choice of catalyst is a critical experimental parameter dictated by the specific transformation and substrates involved.

| Catalyst Class | Structure Example | Key Features & Causality | Typical Applications |

| (S)-Proline |

ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Bifunctional: Amine for enamine formation; carboxylic acid for H-bond directing of the electrophile. Limitations: Poor solubility in many organic solvents, often requiring high catalyst loading (10-30 mol%). | Asymmetric Aldol, Mannich, and Michael reactions. |

| Diarylprolinol Silyl Ethers | High Steric Hindrance: Bulky diaryl(siloxy)methyl group provides excellent facial shielding. Enhanced Solubility: Silyl ether group improves solubility in non-polar organic solvents, increasing catalytic activity.[3][4] High Efficiency: Typically requires low catalyst loadings (0.5-10 mol%). | Asymmetric Michael additions, Aldol reactions, Diels-Alder reactions, α-functionalizations. | |

| Prolinamides & Peptides | Tunable H-bonding: Amide N-H and other functionalities (e.g., thiourea) provide additional H-bond donor sites for enhanced substrate organization and stereocontrol.[2][5] Structural Diversity: Easily synthesized from a wide range of amino acids, allowing for fine-tuning of the steric and electronic properties. | Asymmetric Aldol and Michael additions, particularly with challenging substrates. |

Note: The image for Prolinamides & Peptides is a placeholder to illustrate the concept.

Field-Proven Protocols and Methodologies

The trustworthiness of a synthetic method lies in its reproducibility and robustness. The following protocols are presented as self-validating systems, detailing not just the steps but the rationale behind them.

Catalyst Synthesis: Preparation of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

The Hayashi-Jørgensen catalyst is not merely a reagent to be purchased; its preparation is an accessible, two-step process from N-Boc-L-proline methyl ester. Understanding its synthesis provides deeper insight into its structure and stability.

Workflow Diagram:

Caption: Two-step synthesis of the Hayashi-Jørgensen catalyst.

Step-by-Step Protocol:

-

Grignard Addition to Ester:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a 1M solution of phenylmagnesium bromide in THF (2.5 equivalents).

-

Add a solution of N-Boc-L-proline methyl ester (1.0 equiv) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 90 minutes. The double addition of the Grignard reagent to the ester and subsequent removal of the Boc group in situ yields the diphenylprolinol.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at 0 °C.

-

Perform an aqueous workup with diethyl ether extraction. After drying and solvent removal, the crude (S)-diphenylprolinol is obtained and can be purified by crystallization from hexanes.[6]

-

-

Silylation of the Alcohol:

-

Dissolve the purified (S)-diphenylprolinol (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triethylamine (1.3 equiv) in one portion.

-

Add trimethylsilyl trifluoromethanesulfonate (TMS-triflate, 1.3 equiv) dropwise over 30 minutes. The triflate is a highly reactive silylating agent, and the low temperature controls the reaction rate. Triethylamine acts as a base to neutralize the triflic acid byproduct.

-

Allow the mixture to warm slowly to 0 °C over 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Perform an aqueous workup with dichloromethane extraction. The combined organic layers are dried and concentrated.

-

Purify the crude product by silica gel column chromatography (e.g., 60% diethyl ether in hexanes) to yield the final catalyst as a light-yellow oil.[6][7]

-

Asymmetric Aldol Reaction Catalyzed by L-Proline

This protocol details the classic organocatalytic aldol reaction, a foundational technique for constructing β-hydroxy carbonyls.

Step-by-Step Protocol:

-

Reaction Setup: In a vial at room temperature, charge (S)-proline (0.03 mmol, 10 mol%).

-

Solvent System: Add methanol (40 µL) and water (10 µL). The use of a methanol/water mixture is a simple and effective medium that improves proline's solubility and can enhance enantioselectivity.[8]

-

Reactant Addition: Add the ketone (e.g., cyclohexanone, 1.5 mmol, 5 equivalents) followed by the aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol, 1.0 equivalent). Using an excess of the ketone donor minimizes self-aldol condensation of the aldehyde electrophile.

-

Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature for the required time (typically 12-48 hours), monitoring by TLC.

-

Workup and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

After solvent evaporation, purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to obtain the pure aldol product.[9]

-

Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

-

Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether

This protocol demonstrates the power of second-generation pyrrolidine catalysts in the conjugate addition of aldehydes to nitroolefins, a key C-C bond-forming reaction.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 equivalent) and the (S)-diphenylprolinol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C, add the aldehyde (e.g., propanal, 10.0 mmol, 10 equivalents). The use of a non-polar solvent like hexane is enabled by the catalyst's solubility and often enhances stereoselectivity. A large excess of the aldehyde donor is used to drive the reaction to completion.

-

Reaction Execution: Stir the reaction mixture at 0 °C for the specified time (typically 5-10 hours), monitoring progress by TLC. The lower temperature is crucial for maximizing enantioselectivity by favoring the more ordered transition state.

-

Workup and Purification:

-

Quench the reaction by adding 1 M aqueous HCl.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane gradient).[10]

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (% ee) by chiral HPLC analysis.

-

Asymmetric exo-Diels-Alder Reaction

This protocol highlights the use of iminium catalysis for a [4+2] cycloaddition, demonstrating the versatility of the diarylprolinol silyl ether catalyst beyond conjugate additions.

Step-by-Step Protocol:

-

Reaction Setup: In a vial, dissolve the catalyst (e.g., (S)-diphenylprolinol TMS ether, 0.07 mmol, 10 mol%) and an acid additive (e.g., trifluoroacetic acid, 0.14 mmol, 20 mol%) in a suitable solvent like CH₂Cl₂ at room temperature. The acid is critical for promoting the Diels-Alder pathway over a competing ene reaction.[11]

-

Reactant Addition: Add the α,β-unsaturated aldehyde (dienophile, e.g., cinnamaldehyde, 0.7 mmol, 1.0 equivalent) followed by the diene (e.g., cyclopentadiene, 2.1 mmol, 3.0 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Workup and Purification:

-

Directly load the reaction mixture onto a silica gel column.

-

Purify by flash chromatography (e.g., ethyl acetate/hexane gradient) to isolate the Diels-Alder adduct.

-

Determine the exo:endo diastereomeric ratio by ¹H NMR and the enantiomeric excess (% ee) of the major exo isomer by chiral HPLC or GC analysis.[11]

-

Application in Drug Development and Total Synthesis

The true measure of a synthetic methodology is its ability to solve real-world challenges. Chiral pyrrolidine organocatalysis has proven to be a transformative technology in the synthesis of complex, biologically active molecules.

Case Study 1: Total Synthesis of Oseltamivir (Tamiflu®)

The synthesis of the antiviral drug Oseltamivir has been a significant target for synthetic chemists, particularly during periods of high demand. The Hayashi group developed a highly efficient, one-pot synthesis where the key stereochemistry-defining step is a Michael addition catalyzed by a diphenylprolinol silyl ether.[7][12]

Key Strategic Step: The reaction involves the asymmetric Michael addition of pentan-3-yloxyacetaldehyde to (Z)-N-2-nitroethenylacetamide. The use of a bulky O-silyl-substituted diphenylprolinol catalyst was crucial for achieving excellent yield, diastereoselectivity, and enantioselectivity in this critical C-C bond formation.[12] This organocatalytic step elegantly sets two of the three stereocenters required in the final drug molecule in a single, efficient operation.

Caption: Key organocatalytic step in the one-pot synthesis of Oseltamivir.

Case Study 2: Synthesis of Rolipram and Pregabalin Intermediates

Chiral pyrrolidones are important pharmacophores, with (-)-Rolipram being a notable example as a selective phosphodiesterase-4 inhibitor. Organocatalytic strategies have been successfully applied to its synthesis. One approach involves an asymmetric conjugate addition to establish the key chiral center, followed by cyclization.[5]

Similarly, the anticonvulsant drug (S)-Pregabalin (Lyrica®) has been synthesized using organocatalytic methods. A key step involves the enantioselective Michael addition of nitromethane or other nucleophiles to an α,β-unsaturated acceptor, catalyzed by a chiral pyrrolidine-based catalyst, to set the stereocenter of the final active pharmaceutical ingredient (API). These examples showcase the power of organocatalysis to create crucial chiral intermediates for major pharmaceutical products.

Conclusion and Future Outlook

Chiral pyrrolidine derivatives have transitioned from academic curiosities to indispensable workhorses in the synthetic organic chemist's toolbox. From the foundational utility of L-proline to the refined power of diarylprolinol silyl ethers, these catalysts provide a reliable and robust platform for constructing complex chiral molecules with high fidelity. Their operational simplicity, tolerance to air and moisture, and metal-free nature align perfectly with the growing demand for sustainable and green chemistry.

For professionals in drug discovery and development, mastering the principles and applications of pyrrolidine organocatalysis is no longer optional—it is essential. The ability to rapidly and predictably generate enantiomerically pure building blocks and lead candidates is a significant competitive advantage. As the field continues to evolve, we can anticipate the development of even more powerful and selective pyrrolidine-based catalysts, further expanding the horizons of what is synthetically possible and accelerating the discovery of the next generation of therapeutics.

References

-

Boeckman, R. K., Jr.; Tusch, D. J.; Biegasiewicz, K. F. (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether. Org. Synth.2015 , 92, 309-319. [Link]

-

Ishikawa, H.; Suzuki, T.; Hayashi, Y. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angew. Chem. Int. Ed. Engl.2009 , 48(7), 1304-1307. [Link]

-

Uraguchi, D.; Ooi, T. One-pot synthesis of (-)-oseltamivir and mechanistic insights into the organocatalyzed Michael reaction. Chem. Eur. J.2013 , 19(51), 17373-17384. [Link]

-

Aggarwal, V. K.; Lopin, C. Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. Org. Lett.2003 , 5(11), 1813-1816. [Link]

-

Karadag, T.; Salgırlı, Y.; Karakaplan, M.; Demir, A. S. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turk. J. Chem.2015 , 39, 550-561. [Link]

-

Capozzi, M. A. M.; Ciardo, G.; Montemurro, M.; Perna, F. M.; Capriati, V. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023 , 28(5), 2234. [Link]

-

Alonso, D. A.; Baeza, A.; Chinchilla, R.; Gómez-Bengoa, E.; Nájera, C.; Ramón, D. J.; Sansano, J. M. A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Eur. J. Org. Chem.2009 , 2009(16), 2575-2578. [Link]

-

Riera, T.; et al. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein J. Org. Chem.2017 , 13, 554–563. [Link]

-

Benaglia, M.; Cozzi, F.; Puglisi, A. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts2020 , 10(6), 649. [Link]

-

Britton, J.; Raston, C. L. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Org. Lett.2022 , 24(3), 693-697. [Link]

-

van der Pijl, F.; et al. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Org. Lett.2023 , 25(46), 8206–8210. [Link]

-

Sohtome, Y.; Noguchi, K. Chiral Pyrrolidine Diamines as Efficient Ligands in Asymmetric Synthesis. Molecules2005 , 10(1), 1-17. [Link]

-

Leonard, N. J.; Beyler, R. E. The Total Synthesis of Sparteine and an Isosparteine by Reductive Cyclization. J. Am. Chem. Soc.1950 , 72(3), 1216–1221. [Link]

-

Adamo, M. F. A.; et al. Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Org. Process Res. Dev.2021 , 25(12), 2688-2696. [Link]

-

Hayashi, Y.; et al. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Org. Lett.2006 , 8(19), 4179-4182. [Link]

-

Mondal, S.; et al. The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Tetrahedron Lett.2018 , 59(44), 3958-3963. [Link]

-

Britton, J.; Raston, C. L. Continuous-flow synthesis of rolipram. Green Chem.2017 , 19, 402-405. [Link]

-

Hayashi, Y.; et al. Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroethanol with α,β-Unsaturated Aldehydes. Org. Lett.2010 , 12(15), 3432–3435. [Link]

-

Hayashi, Y.; Gotoh, H.; Ishikawa, H. Diphenylprolinol silyl ether as catalyst of an asymmetric, catalytic, and direct Michael reaction of nitroalkanes with alpha,beta-unsaturated aldehydes. Org. Lett.2007 , 9(25), 5307-5309. [Link]

-

Britton, J.; Raston, C. L. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Org. Lett.2022 , 24(3), 693-697. [Link]

-

Cassaro, R. F.; et al. Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. J. Braz. Chem. Soc.2013 , 24(1), 44-51. [Link]

-

Celentano, G.; et al. Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts2021 , 11(8), 912. [Link]

-

Schlienger, N.; et al. The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. J. Org. Chem.2000 , 65(21), 7013-7017. [Link]

-

Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Angew. Chem. Int. Ed.2007 , 46(22), 4093-4096. [Link]

-

Benaglia, M.; Cozzi, F.; Puglisi, A. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

-

Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005 , 44(27), 4212-4215. [Link]

-

Benaglia, M.; Cozzi, F.; Puglisi, A. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

Sources

- 1. First asymmetric total synthesis of (+)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(4-Bromophenyl)pyrrolidine: A Versatile Chiral Building Block for Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds

In the landscape of modern pharmaceutical and fine chemical development, the pyrrolidine ring stands out as a "privileged scaffold."[1] This five-membered nitrogen heterocycle is a cornerstone in numerous natural products, approved drugs, and high-performance organocatalysts.[2][3] Its prevalence stems from a combination of desirable properties: the sp³-hybridized carbon atoms provide a rigid, three-dimensional structure ideal for precise pharmacophore orientation, while the nitrogen atom offers a site for diverse functionalization and can act as a key hydrogen bond donor or acceptor.[3][4]

When chirality is introduced, the value of the pyrrolidine scaffold is significantly amplified. A specific enantiomer of a chiral drug can exhibit potent therapeutic effects, while its mirror image may be inactive or even toxic.[5] Consequently, the demand for enantiomerically pure building blocks to construct these complex molecules is paramount. (S)-2-(4-Bromophenyl)pyrrolidine, the subject of this guide, has emerged as a particularly valuable chiral synthon. Its structure combines the robust pyrrolidine core, a defined stereocenter at the C2 position, and a strategically placed bromophenyl group. This bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity. This guide provides a detailed exploration of the synthesis, properties, and critical applications of (S)-2-(4-Bromophenyl)pyrrolidine as a high-value chiral building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is essential for its effective use in synthesis and for quality control.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₀H₁₂BrN | [6][7] |

| Molecular Weight | 226.11 g/mol | [6][7] |

| Appearance | Typically a solid at room temperature. | |

| 1H NMR (Predicted) | δ ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~4.2 (t, 1H, CH-Ar), ~3.2-3.0 (m, 2H, N-CH₂), ~2.2-1.8 (m, 4H, CH₂CH₂) | [1][8][9] |

| 13C NMR (Predicted) | δ ~145 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~120 (Ar-C-Br), ~63 (CH-Ar), ~47 (N-CH₂), ~35 (CH₂), ~26 (CH₂) | [10][11][12] |

| Specific Optical Rotation ([α]D) | A characteristic negative value for the (S)-enantiomer, measured under defined conditions of concentration, solvent, temperature, and wavelength (typically 589 nm).[4][13][14] | [4][13][14] |

Note: NMR chemical shifts are predicted based on typical values for substituted pyrrolidines and bromophenyl groups and may vary slightly based on solvent and experimental conditions.

Asymmetric Synthesis of (S)-2-(4-Bromophenyl)pyrrolidine

The reliable, large-scale synthesis of enantiopure (S)-2-(4-Bromophenyl)pyrrolidine is critical to its utility. While various methods exist for creating chiral pyrrolidines, one of the most robust and elegant is the asymmetric α-arylation of N-Boc-pyrrolidine. This strategy leverages a chiral ligand to direct the deprotonation of an achiral starting material, thereby setting the crucial stereocenter. The following protocol is adapted from a well-established Organic Syntheses procedure for a structurally analogous compound.[15]

Key Synthetic Strategy: Asymmetric Lithiation-Transmetalation-Negishi Coupling

The core of this synthesis is a three-step, one-pot sequence that transforms commercially available N-Boc-pyrrolidine into the desired chiral product with high enantioselectivity.

Diagram 1: Overall Synthetic Workflow.

Detailed Experimental Protocol (Adapted)

Step 1: Asymmetric Deprotonation and Transmetalation

-

To an oven-dried, nitrogen-flushed flask, add anhydrous methyl tert-butyl ether (MTBE), N-Boc-pyrrolidine (1.0 equiv), and (+)-sparteine (1.2 equiv).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.3 equiv) dropwise, maintaining the internal temperature below -65 °C. The solution will typically turn orange-red.

-

Age the reaction mixture at -78 °C for 3 hours to ensure complete formation of the chiral lithiated intermediate.

-

Add a solution of anhydrous zinc chloride (ZnCl₂, ~0.7 M in THF, 1.4 equiv) dropwise, again keeping the temperature below -65 °C. The configurationally stable organozinc reagent is formed during this step.[15]

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling

-

In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄, 0.04 equiv) in anhydrous MTBE.

-

Add the aryl halide, 1-bromo-4-iodobenzene (1.0 equiv), to the catalyst mixture. The causality here is critical: the Negishi coupling proceeds selectively at the more reactive carbon-iodine bond, leaving the bromine atom intact for subsequent transformations.[16]

-

Transfer the freshly prepared organozinc solution from Step 1 into the flask containing the catalyst and aryl halide via cannula.

-

Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with aqueous ammonium chloride solution and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched N-Boc-(S)-2-(4-bromophenyl)pyrrolidine.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure. Neutralize the resulting salt with a base (e.g., aqueous NaOH or NaHCO₃) and extract the free amine into an organic solvent to afford the final product, (S)-2-(4-Bromophenyl)pyrrolidine.

Applications in Medicinal Chemistry